

2-Chloro-6-methylpyridine-4-carbonyl chloride physical properties

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Compound of Interest

Compound Name: 2-Chloro-6-methylpyridine-4-carbonyl chloride

Cat. No.: B1585756

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An In-depth Technical Guide to the Physical Properties of **2-Chloro-6-methylpyridine-4-carbonyl chloride**

Introduction and Strategic Significance

2-Chloro-6-methylpyridine-4-carbonyl chloride is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.^[1] Its importance lies not merely in its structure, but in its role as a key synthetic intermediate. The presence of a reactive acyl chloride group, combined with the specific substitution pattern on the pyridine ring, allows for its strategic incorporation into larger, more complex molecules.^[1]

As a senior application scientist, my experience has shown that a thorough understanding of a reagent's physical properties is paramount for successful and reproducible synthesis. It governs everything from storage and handling to reaction setup and purification. This guide provides a detailed examination of the core physical characteristics of **2-Chloro-6-methylpyridine-4-carbonyl chloride**, offering not just data, but the scientific rationale behind its handling and application, ensuring both safety and optimal experimental outcomes. This compound is a cornerstone for building amides and esters, functionalities that are crucial in the development of novel anti-inflammatory agents, antimicrobials, and crop protection agents.^[1]

Chemical Identity and Structure

Correctly identifying a reagent is the first step in any laboratory workflow. Ambiguity in nomenclature or structure can lead to critical errors. The following table consolidates the key identifiers for this compound.

Identifier	Value
IUPAC Name	2-Chloro-6-methylpyridine-4-carbonyl chloride
Synonyms	2-Chloro-6-methylisonicotinoyl chloride[1][2]
CAS Number	26413-58-1[1][2]
Molecular Formula	C ₇ H ₅ Cl ₂ NO[1][2]
Molecular Weight	190.03 g/mol [1][2]
SMILES	<chem>Cc1cc(cc(Cl)n1)C(Cl)=O</chem> [2]
InChI Key	YHKLLTUNTUJQSB-UHFFFAOYSA-N[2]

The structure, featuring a pyridine ring substituted with a methyl group, a chlorine atom, and a carbonyl chloride, dictates its unique reactivity and physical behavior.

Caption: Chemical structure of **2-Chloro-6-methylpyridine-4-carbonyl chloride**.

Core Physical Properties

The physical properties of a compound are non-negotiable parameters that dictate its handling, purification, and reaction conditions. The data below has been consolidated from verified chemical suppliers and databases.

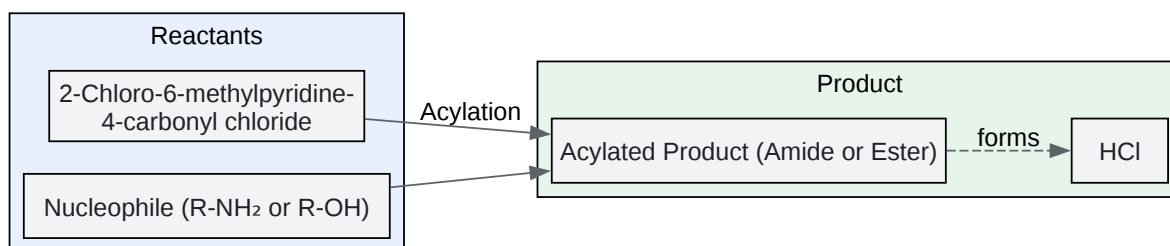
Property	Value	Significance in Application
Appearance	Colorless liquid[1]	The absence of color is a primary indicator of purity. A yellow or brown tint may suggest degradation or the presence of impurities.
Density	1.361 g/mL at 25 °C[1][2]	Essential for accurate measurements by volume and for calculations in scale-up processes.
Boiling Point	78-86 °C at 5 mmHg[1] 80-85 °C at 3-4 mmHg[2]	The low pressure requirement indicates thermal sensitivity. Purification must be performed via vacuum distillation to prevent decomposition.
Refractive Index	n _{20/D} 1.5555[1][2]	A rapid and non-destructive method for verifying the identity and purity of a liquid sample against a known standard.
Flash Point	> 110 °C (> 230 °F)[2]	Classifies the compound as a combustible liquid, but not highly flammable, informing safe heating and storage procedures.[2]
Purity (Assay)	≥ 97-98% (by GC)[1][2]	High purity is critical as impurities can lead to unwanted side reactions, affecting yield and product purity.

Stability, Handling, and Reactivity Profile

Stability and Storage: **2-Chloro-6-methylpyridine-4-carbonyl chloride** is sensitive to air and moisture.[3] The acyl chloride functional group is highly susceptible to hydrolysis, readily reacting with water (including atmospheric humidity) to form the corresponding carboxylic acid. This degradation not only consumes the active reagent but introduces a significant impurity.

For this reason, the compound must be stored under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.[3] Recommended storage temperatures are between 0-8 °C to minimize decomposition over time.[1] Protection from light is also advised to prevent potential photochemical reactions.[3]

Core Reactivity: The primary utility of this compound stems from the electrophilic nature of the carbonyl carbon in the acyl chloride group. It is an excellent acylating agent, readily reacting with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively. This is the foundational reaction for its use as a building block.



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Caption: Core reactivity pathway of **2-Chloro-6-methylpyridine-4-carbonyl chloride**.

Experimental Protocols for Property Verification

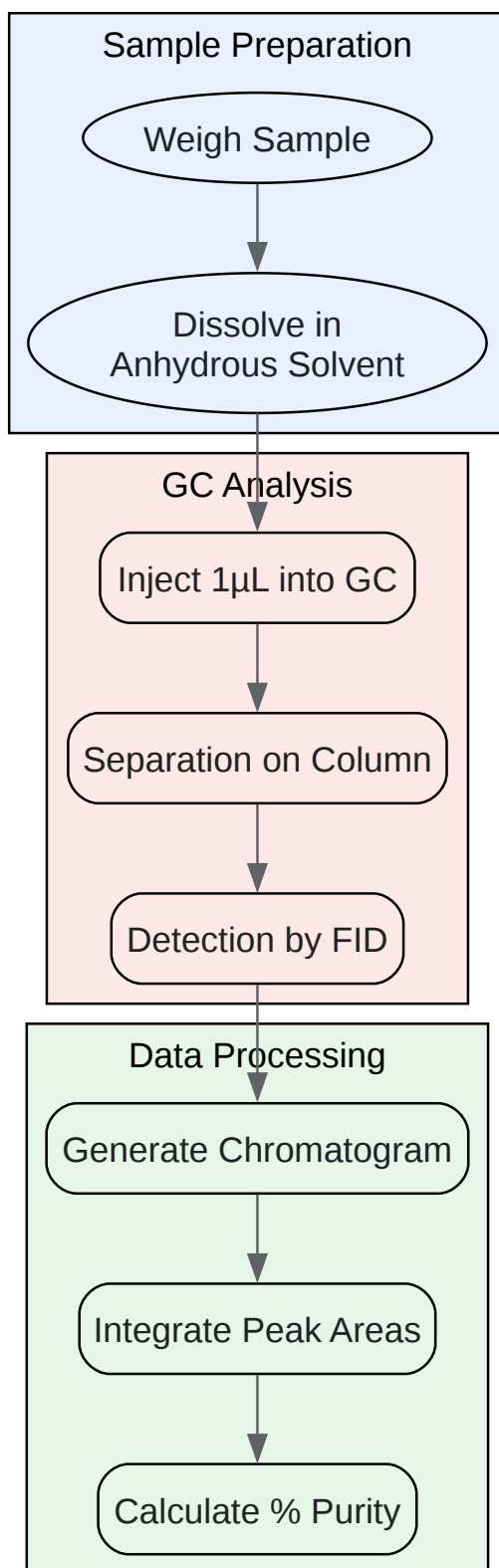
To ensure the quality and identity of the starting material, the following protocols are recommended. They are designed as self-validating systems for a research or quality control setting.

Protocol 5.1: Purity Assessment by Gas Chromatography (GC)

Causality: Gas chromatography is the industry-standard method for assessing the purity of volatile and semi-volatile compounds.^[1] It separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile gas phase, providing a quantitative measure of purity as a percentage of total peak area.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a dry, inert solvent such as anhydrous dichloromethane or acetonitrile.
- **Instrument Setup:**
 - **Column:** A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
 - **Inlet:** Set to 250 °C with a split ratio of 50:1 to avoid column overloading.
 - **Carrier Gas:** Helium or Hydrogen at a constant flow rate of ~1 mL/min.
 - **Oven Program:** Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
 - **Detector:** Flame Ionization Detector (FID) set at 300 °C.
- **Injection:** Inject 1 µL of the prepared sample.
- **Data Analysis:** Integrate all peaks in the resulting chromatogram. The purity is calculated as: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100\%$. The presence of significant secondary peaks indicates impurities.



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Caption: Workflow for Gas Chromatography (GC) purity analysis.

Protocol 5.2: Verification of Refractive Index

Causality: The refractive index is a fundamental physical constant for a pure liquid, directly related to its composition. A deviation from the expected value (1.5555 at 20°C) is a strong indicator of contamination or degradation (e.g., hydrolysis).

Methodology:

- **Instrument Calibration:** Calibrate the Abbe refractometer using a certified refractive index standard (e.g., distilled water) at 20 °C.
- **Temperature Control:** Ensure the refractometer's prisms are equilibrated to 20.0 ± 0.1 °C using a circulating water bath.
- **Sample Application:** Using a clean pipette, apply 2-3 drops of the **2-Chloro-6-methylpyridine-4-carbonyl chloride** directly onto the lower prism. Work quickly to minimize exposure to atmospheric moisture.
- **Measurement:** Close the prisms immediately. Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- **Reading:** Read the refractive index value from the instrument's scale. A valid measurement should be within ± 0.0002 of the literature value for a high-purity sample.

Conclusion

2-Chloro-6-methylpyridine-4-carbonyl chloride is a valuable and reactive building block for chemical synthesis. Its utility, however, is directly tied to a comprehensive understanding of its physical properties. As demonstrated, its liquid state, density, and refractive index are key identifiers, while its boiling point under vacuum and sensitivity to moisture are critical parameters that dictate purification and handling protocols. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes.

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